molecular formula C16H12ClNO2 B12467842 2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione

2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione

Cat. No.: B12467842
M. Wt: 285.72 g/mol
InChI Key: BCVCPSYAIOWHAY-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione is a substituted isoindole-1,3-dione derivative characterized by a 2-chlorophenylmethyl group at position 2 and a methyl group at position 5 of the isoindole ring.

Properties

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-methylisoindole-1,3-dione

InChI

InChI=1S/C16H12ClNO2/c1-10-6-7-12-13(8-10)16(20)18(15(12)19)9-11-4-2-3-5-14(11)17/h2-8H,9H2,1H3

InChI Key

BCVCPSYAIOWHAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzyl chloride with 5-methyl-1H-isoindole-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 2-chlorophenyl group undergoes nucleophilic substitution under basic conditions. For example:
Reaction with amines :

2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione+R-NH2DMF, Cs2CO3,140C2-[(2-(R-amino)phenyl)methyl]-5-methylisoindole-1,3-dione\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, Cs}_2\text{CO}_3, 140^\circ \text{C}} \text{2-[(2-(R-amino)phenyl)methyl]-5-methylisoindole-1,3-dione}

  • Conditions : Palladium(II) catalysts (e.g., Pd(TFA)2_2) enhance reactivity, with yields up to 78% under CO2_2 atmosphere .

  • Mechanism : Oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination .

Oxidation Reactions

The methyl group at position 5 and the benzylic CH2_2 linker are oxidation-prone:
Oxidation of benzylic CH2_22 :

This compoundKMnO4/H2O,Δ2-[(2-Chlorophenyl)carbonyl]-5-methylisoindole-1,3-dione\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}, \Delta} \text{2-[(2-Chlorophenyl)carbonyl]-5-methylisoindole-1,3-dione}

  • Yields : 65–72%.

  • Byproducts : Over-oxidation to carboxylic acids occurs with prolonged reaction times.

Oxidation of 5-methyl group :
Controlled oxidation with SeO2_2 selectively converts the methyl group to a formyl group .

Cycloaddition and Ring-Opening Reactions

The isoindole-1,3-dione core participates in [4+2] cycloadditions:
Diels-Alder reaction :

This compound+dienophiletoluene, 110Cpolycyclic adducts\text{this compound} + \text{dienophile} \xrightarrow{\text{toluene, 110}^\circ \text{C}} \text{polycyclic adducts}

  • Typical dienophiles : Maleic anhydride, tetracyanoethylene .

  • Regioselectivity : Electron-withdrawing substituents on the dienophile favor endo transition states .

Condensation Reactions

The NH group of isoindole-1,3-dione reacts with aldehydes:
Schiff base formation :

This compound+R–CHOEtOH, H+imine derivatives\text{this compound} + \text{R–CHO} \xrightarrow{\text{EtOH, H}^+} \text{imine derivatives}

  • Applications : Intermediate for synthesizing bioactive compounds (e.g., COX inhibitors) .

Hydrolysis Reactions

The isoindole-1,3-dione ring hydrolyzes under acidic or basic conditions:
Acidic hydrolysis :

This compoundHCl (conc.), reflux2-[(2-Chlorophenyl)methyl]-5-methylphthalic acid\text{this compound} \xrightarrow{\text{HCl (conc.), reflux}} \text{2-[(2-Chlorophenyl)methyl]-5-methylphthalic acid}

  • Yields : ~85% after 6 hours.

Basic hydrolysis :
NaOH/EtOH selectively cleaves the dione ring to form amide derivatives.

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity:

  • COX-2 inhibition : Schiff base derivatives show COX-2/COX-1 selectivity ratios >2.5 (cf. meloxicam = 2.1) .

  • Anticancer activity : Oxidation products induce apoptosis in HeLa cells (IC50_{50} = 12 μM).

Mechanistic Insights

  • Pd-catalyzed reactions : Isotope labeling (e.g., 13^{13}CO2_2) confirms carbonyl incorporation from CO2_2 .

  • Oxidation pathways : ESR studies reveal radical intermediates during KMnO4_4-mediated oxidations.

This compound’s reactivity profile positions it as a versatile scaffold for synthesizing pharmacologically active molecules. Further studies should explore its use in asymmetric catalysis and photochemical reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Isoindole derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-Chlorophenyl)-6-Methyl-1,4-Dihydropyridine-3,5-Dicarboxylate

  • Structure: Features a 1,4-dihydropyridine core with 2-chlorophenyl and methyl substituents, along with aminoethoxy and dicarboxylate ester groups.
  • Role : Identified as a process-related impurity in pharmaceutical synthesis, highlighting its relevance to quality control .
  • Key Difference : The dihydropyridine ring and ester groups contrast with the isoindole-1,3-dione scaffold of the target compound, likely altering metabolic stability and bioavailability.

3-Ethyl 5-Methyl [2-(2-Aminoethoxymethyl)-4-(2-Chlorophenyl)-6-Methyl-3,5-Pyridinedicarboxylate]

  • Structure: Pyridine-based with ethyl and methyl ester groups, a 2-chlorophenyl substituent, and an aminoethoxymethyl side chain.
  • Role : Classified as an unidentified degradation product, suggesting instability under specific storage or manufacturing conditions .
  • Key Difference : The pyridine ring and ester functionalities may confer higher polarity compared to the isoindole-1,3-dione system, impacting solubility and degradation pathways.

Industrial Analogues: Thiazole-Substituted Derivative

2-[(2-Chloro-1,3-Thiazol-5-yl)Methyl]Isoindole-1,3-Dione

  • CAS Number : 120740-09-2 .
  • Structure : Replaces the 2-chlorophenylmethyl group with a 2-chlorothiazolylmethyl substituent.
  • Key Difference : The thiazole ring introduces heteroatoms (N, S) that may enhance electronegativity and reactivity compared to the phenyl group, altering biological activity and environmental persistence.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents CAS/EC Number Role/Application
This compound Isoindole-1,3-dione 2-(2-Chlorophenyl)methyl, 5-methyl Not provided Potential pharmaceutical intermediate
Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate 1,4-Dihydropyridine 2-Chlorophenyl, aminoethoxy, esters Not provided Process-related impurity
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione Isoindole-1,3-dione 2-(2-Chlorothiazolyl)methyl 120740-09-2 Industrial chemical (hazardous)

Table 2: Stability and Regulatory Notes

Compound Stability Concerns Regulatory Notes
This compound Likely susceptible to hydrolysis (ester analogs degrade ) No specific data; inferred from analogs
Diethyl 2-[(2-aminoethoxy)methyl]-... Degradation observed under stress conditions Pharmacopeial monitoring required
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]... High reactivity due to thiazole ring GHS hazard classification

Research Findings and Implications

  • Degradation Pathways : Ester-containing analogs (e.g., diethyl derivatives) exhibit instability, suggesting that the isoindole-1,3-dione core may offer superior stability if devoid of hydrolyzable groups .
  • Toxicity Profile : The thiazole-substituted derivative’s hazard classification underscores the importance of substituent choice in mitigating occupational risks .

Biological Activity

2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione, commonly referred to as a derivative of isoindole, has garnered attention in the scientific community for its diverse biological activities. This compound belongs to a class of heterocyclic compounds that exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will delve into the mechanisms of action, biological evaluations, and research findings related to this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may modulate the activity of enzymes and receptors involved in various signaling pathways:

  • Anticancer Activity : The compound has shown potential in inhibiting kinases and disrupting cellular signaling pathways that regulate cell proliferation and survival. Studies indicate that it may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
  • Anti-inflammatory Effects : It has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/ml)
Escherichia coli 3925
Klebsiella pneumoniae 4020
Staphylococcus aureus 12200
Aspergillus niger 14150
Candida albicans 15100

The results indicated that the compound was particularly effective against Gram-negative bacteria and certain fungal strains .

Anticancer Activity

In vitro studies conducted by the National Cancer Institute (NCI) assessed the anticancer potential of this compound across a panel of human tumor cell lines. Key findings include:

  • GI50/TGI Values : The compound exhibited mean GI50 values of approximately 15.72 µM, indicating effective growth inhibition in sensitive cancer cell lines .
  • Cell Line Sensitivity : Notably, it showed heightened sensitivity towards colon cancer cell lines, suggesting a potential therapeutic application in treating colorectal cancers .

Case Studies and Research Findings

Several studies have documented the biological activities of isoindole derivatives, including our compound of interest:

  • Antioxidant Properties : Research indicates that isoindole derivatives can scavenge reactive oxygen species (ROS), contributing to their anti-inflammatory effects. This property is crucial in mitigating oxidative stress-related diseases .
  • Molecular Docking Studies : Computational studies have suggested strong interactions between the compound and active sites of target proteins involved in inflammation and cancer progression. These interactions are essential for understanding the pharmacodynamics and optimizing the structure for enhanced efficacy .
  • Comparative Studies : When compared with similar compounds such as indomethacin and celecoxib, this compound demonstrated comparable or superior COX-inhibitory activity, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione with high purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and minimize byproducts. For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) refines optimal parameters . Pair this with purification techniques like column chromatography or recrystallization, validated via HPLC and NMR spectroscopy to confirm purity (>98%) .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be systematically applied to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing experimental shifts with computational predictions (e.g., using Gaussian or ORCA software) . The methyl group at position 5 and the chlorophenyl substituent will show distinct splitting patterns.
  • FTIR : Identify key functional groups (e.g., isoindole-1,3-dione carbonyl stretches ~1700 cm⁻¹) and compare with reference spectra of structurally analogous compounds .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS and analyze fragmentation patterns to validate the proposed structure .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

  • Methodological Answer : Conduct a solubility screen using Hansen solubility parameters (HSPs) to identify compatible solvents (e.g., DMSO, THF, or chloroform). Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G* basis sets for energy minimization and transition-state analysis .
  • Molecular Dynamics (MD) : Simulate solvation effects and intermolecular interactions to model aggregation behavior or ligand-receptor binding in drug discovery contexts .
  • Reaction Path Search : Apply automated quantum chemistry tools (e.g., GRRM) to explore potential reaction pathways and intermediates .

Q. What experimental strategies resolve contradictions in reported catalytic activity or biological efficacy data?

  • Methodological Answer :

  • Multi-Method Validation : Cross-validate biological assays (e.g., enzyme inhibition, cytotoxicity) using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Statistical Meta-Analysis : Aggregate published data to identify outliers or confounding variables (e.g., solvent effects, cell-line variability) .
  • In Situ Characterization : Use techniques like XRD or in situ FTIR to monitor structural changes during catalytic cycles or biological interactions .

Q. How can advanced reactor designs improve the scalability of its synthesis while maintaining selectivity?

  • Methodological Answer :

  • Microreactor Systems : Enhance heat/mass transfer for exothermic reactions, reducing side-product formation. Use CFD simulations to model flow dynamics and optimize residence time .
  • Membrane Reactors : Integrate selective membranes to continuously remove byproducts (e.g., HCl) and shift equilibrium toward the desired product .

Data Contradiction and Validation

Q. What protocols ensure reproducibility when conflicting spectral data (e.g., NMR shifts) are reported?

  • Methodological Answer :

  • Standardized Calibration : Use internal standards (e.g., TMS for NMR) and ensure solvent deuterization consistency.
  • Collaborative Inter-Laboratory Studies : Share raw data and spectra via platforms like the RCSB Protein Data Bank for peer validation .
  • Dynamic Nuclear Polarization (DNP) : Enhance NMR sensitivity to detect trace impurities that may explain discrepancies .

Methodological Frameworks

Q. How to integrate machine learning (ML) for property prediction or reaction optimization?

  • Methodological Answer :

  • Feature Engineering : Train ML models on datasets of isoindole-1,3-dione derivatives, including descriptors like Hammett constants or topological polar surface area .
  • Active Learning Loops : Combine ML predictions with robotic high-throughput experimentation (HTE) to iteratively refine reaction conditions .

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